molecular formula C13H12F2N6O B020988 氟康唑-d4 CAS No. 1124197-58-5

氟康唑-d4

货号 B020988
CAS 编号: 1124197-58-5
分子量: 310.3 g/mol
InChI 键: RFHAOTPXVQNOHP-CQOLUAMGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research has explored the synthesis of fluconazole and its derivatives through various methods, aiming to enhance the efficiency and yield of these processes. For instance, a study on the synthesis of fluconazole-d4 analogs involved reacting 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems, showcasing a method to produce fluconazole-d4 analogs with potential for further applications (Heravi & Motamedi, 2004). Another study presented a continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone without intermediate purification, demonstrating a streamlined process for fluconazole production that could be adapted for fluconazole-d4 (Szeto et al., 2018).

Molecular Structure Analysis

The molecular structure of fluconazole-d4 and its complexes have been extensively analyzed, revealing insights into their chemical behavior and interaction potentials. For instance, studies on fluconazole coordination polymers have elucidated the structural characteristics and coordination patterns, which are vital for understanding the reactivity and stability of these compounds (Pan et al., 2014).

Chemical Reactions and Properties

The reactivity of fluconazole-d4 derivatives with various agents and under different conditions has been a subject of investigation. Studies have shown that fluconazole can be functionalized to produce materials with unique catalytic activities, such as the synthesis of 3-aryl-imidazo[1,2-a]pyridines (Jafarzadeh et al., 2015). These findings can be extrapolated to understand the chemical behaviors of fluconazole-d4 in similar reactions.

Physical Properties Analysis

The physical properties of fluconazole-d4, such as solubility, melting points, and stability, are crucial for its application in various fields. Research has highlighted the solid-state characterization of fluconazole, uncovering polymorphs and solvates that contribute to understanding the compound's physical behavior (Alkhamis et al., 2002).

科学研究应用

  1. 药物-药物相互作用:氟康唑是 CYP3A4(一种对药物代谢很重要的酶)的中等抑制剂。它用于研究基于 CYP3A 机制的药物-药物相互作用 (Lu 等人,2008)

  2. 真菌感染的治疗:它已用于治疗毛霉菌病、组织胞浆菌病、孢子丝菌病和球孢子菌病等真菌感染,效果不一 (Pappas 等人,1995),并且对儿童头癣的治疗有效 (Solomon 等人,1997)

  3. 药代动力学:氟康唑的平均消除半衰期为 31.6 ± 4.9 小时,这对于了解其在体内的作用持续时间至关重要 (Debruyne 和 Ryckelynck,1993)

  4. 皮肤渗透:口服会导致在皮肤中快速蓄积,使其对皮肤真菌病有效 (Wildfeuer 等人,1994)

  5. 口腔咽和食管念珠菌病:氟康唑对这些疾病的治疗非常有效,可在 50% 至 90% 的患者中根除酵母菌 (Grant 和 Clissold,1990)

  6. 组织渗透:它有效渗透到念珠菌属和新隐球菌属常见感染的器官中,支持其在免疫功能低下宿主中的使用 (Walsh 等人,1989)

  7. 预防性使用:对头颈部肿瘤患者的预防性应用可以减少念珠菌性口炎以及放射治疗和放射化疗的中断 (Mücke 等人,1998)

  8. 细胞毒性和遗传毒性作用:已显示在非洲绿猴肾 (Vero) 细胞系中具有细胞毒性和遗传毒性,这是安全性评估中的一个重要考虑因素 (Correa 等人,2018)

  9. 抗真菌谱:氟康唑对多种真菌有效,包括曲霉属、念珠菌属、球孢子菌和新隐球菌 (Pasko 等人,1990)

  10. 治疗成功率:它对各种真菌病表现出很高的临床治愈率,包括阴道和口腔咽念珠菌病 (Debruyne,1997)

  11. 成本效益和安全性:氟康唑被认为是治疗真菌感染的一种有价值的低成本选择,几乎没有药物相互作用和安全问题 (Zonios 和 Bennett,2008)

  12. 抗真菌耐药性:复发患者的隐球菌分离株中的耐药性是一个日益严重的问题,平均患病率为 12.1% (Bongomin 等人,2018)

作用机制

Target of Action

Fluconazole-d4, commonly known as Diflucan, is a triazole antifungal drug . Its primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, which is necessary for fungal cell wall synthesis .

Mode of Action

Fluconazole-d4 acts as a very selective inhibitor of its target enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol and an accumulation of 14-α-methyl sterols, which results in alterations in the fungal cell membrane and ultimately leads to cell death .

Biochemical Pathways

The action of Fluconazole-d4 affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of the fungal cell membrane, and its deficiency due to the action of Fluconazole-d4 leads to changes in the membrane structure and function . This disruption can lead to increased membrane permeability and inhibition of cell growth and replication . Additionally, the accumulation of 14-α-methyl sterols can also interfere with certain enzyme activities and essential cell functions .

Pharmacokinetics

Fluconazole-d4 displays low protein binding and is primarily cleared by renal excretion . Approximately 80% of the administered dose is measured in the urine as unchanged drug, and about 11% of the dose is excreted in the urine as metabolites . The pharmacokinetic properties of Fluconazole-d4 are similar following administration by the intravenous or oral routes . In normal volunteers, the bioavailability of orally administered Fluconazole-d4 is over 90% compared with intravenous administration .

Result of Action

The molecular and cellular effects of Fluconazole-d4’s action include prevention of neurite retraction and cell death in in vitro and in vivo models of toxicity . It exhibits efficacy against several toxic agents, including 3-nitropropionic acid, N-methyl D-aspartate, 6-hydroxydopamine, and the HIV proteins Tat and gp120 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluconazole-d4. For instance, the degradation of Fluconazole-d4 can be influenced by different acidic environments . The addition of certain ions, such as Mg2+ and Zn2+, can enhance the degradation rates . Furthermore, the presence of other drugs can also influence the action of Fluconazole-d4 due to potential drug-drug interactions .

安全和危害

Fluconazole-d4 may cause harm if swallowed, skin irritation, serious eye irritation, damage to fertility or the unborn child, harm to breast-fed children, and damage to organs through prolonged or repeated exposure . It may also be harmful to aquatic life with long-lasting effects .

未来方向

Fluconazole was able to be detected in an extremely small volume (10 μL) of serum from neonates receiving fosfluconazole . The method presented here can be used to quantify fluconazole concentrations for pharmacokinetic studies of the neonatal population by using scavenged samples .

属性

IUPAC Name

1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAOTPXVQNOHP-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649144
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1124197-58-5
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7.5 g (0.02 mol) of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane, 40 ml of methanol, 3 ml of water and 0.1 g of sodium hydroxide was stirred at room temperature for 1 h. After adding 300 ml of water the solution was concentrated to a volume of 50 ml with vacuum distillation. The obtained suspension was cooled to 0° C. and filtered. The obtained product was 6.12 g, water content was 11.5%. After drying at 80° C. 5.35 g of title compound was obtained. Yield: 87.4%. Mp.: 139–141° C.
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
87.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluconazole-d4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fluconazole-d4
Reactant of Route 3
Reactant of Route 3
Fluconazole-d4
Reactant of Route 4
Reactant of Route 4
Fluconazole-d4
Reactant of Route 5
Reactant of Route 5
Fluconazole-d4
Reactant of Route 6
Fluconazole-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。